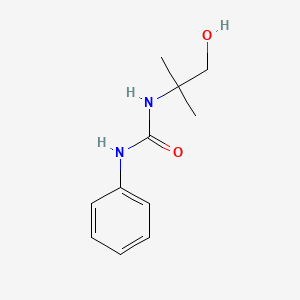

1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(1-hydroxy-2-methylpropan-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,8-14)13-10(15)12-9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOVNZOSGRVZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea typically involves the reaction of 1-(1-Hydroxy-2-methylpropan-2-yl)amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction yields the desired product after purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides (e.g., NaCl, KBr), alkylating agents (e.g., methyl iodide)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Amines, alcohols

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea serves as a building block for synthesizing more complex organic molecules. It is particularly useful as an intermediate in the preparation of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—enhances its utility in synthetic chemistry .

Biology

The compound has been investigated for its potential biological activities. Studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents . Its structure allows it to interact with biological systems in ways that may inhibit the growth of pathogens.

Medicine

In medicinal chemistry, researchers are exploring the therapeutic effects of this compound in drug development. Its unique properties could target specific enzymes or receptors involved in disease processes. Preliminary research indicates promising results in modulating biological pathways relevant to various health conditions .

Industry

The compound finds applications in the production of specialty chemicals and materials with tailored properties. Its role as a chemical reagent facilitates its use in various industrial processes, including dye manufacturing and the formulation of bioactive small molecules .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at certain concentrations.

Case Study 2: Pharmaceutical Intermediate

In pharmaceutical research, this compound was utilized as an intermediate in synthesizing a novel class of anti-inflammatory drugs. The synthesis route employed allowed for high yields and purity, indicating its potential as a reliable building block in drug development.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and phenylurea moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues with Hydroxy/Alkoxy Substituents

- 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea (CAS 1334369-79-7) Structure: Features a hydroxy and methoxy group on adjacent carbons (SMILES: COCC(C)(O)CNC(=O)Nc1ccccc1). Properties: Molecular formula C₁₂H₁₈N₂O₃, molecular weight 238.26. Applications: Not explicitly stated, but similar substituents in phenylureas are linked to kinase inhibition and plant growth regulation .

- 1-(2-Aminoethyl)-3-phenylurea hydrochloride Structure: Substituted with a 2-aminoethyl group. Properties: Demonstrated β1-selective β-adrenoceptor partial agonist activity (92% yield, mp 186–188°C). The amino group facilitates salt formation, improving bioavailability .

Phenylurea Herbicides and Plant Growth Regulators

- Forchlorfenuron (FCF, 1-(2-chloro-4-pyridyl)-3-phenylurea) Applications: Widely used to enhance fruit size in kiwifruit and grapes. Comparison: The chloro-pyridyl group in FCF enhances herbicidal activity but introduces environmental persistence concerns absent in the hydroxyalkyl-substituted target compound .

1-(2-Chloropyridin-4-yl)-3-phenylurea

Anticancer and Kinase-Inhibiting Phenylureas

- 1-(3-Chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea Derivatives Activity: Dual inhibitors of Raf1 and JNK1 kinases, with IC₅₀ values in the nanomolar range. The chromenyl group enhances binding affinity to kinase pockets .

Alkoxy-Substituted Phenylureas (e.g., 1-(4-(hexyloxy)phenyl)-3-phenylurea)

- Synthesis : 89–93% yields via reaction of phenyl isocyanate with alkoxy-substituted anilines.

- Properties : Long alkoxy chains (e.g., hexadecyloxy) increase lipophilicity, correlating with enhanced anticancer activity in vitro .

Biological Activity

1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of phenylureas, characterized by the presence of a phenyl group attached to a urea moiety. Its chemical structure can be represented as follows:

This structure imparts unique properties that may influence its biological activity.

Research indicates that this compound may interact with various biological targets. A structurally similar compound has been shown to inhibit the tyrosine-protein kinase syk, suggesting that this compound could potentially modulate immune responses through similar pathways.

Antimicrobial Properties

The compound has been investigated for its antimicrobial and antifungal properties . In vitro studies demonstrate that it exhibits significant activity against various pathogens, including bacteria and fungi. The following table summarizes some key findings on its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiproliferative Activity

In addition to its antimicrobial effects, this compound has shown promising antiproliferative activity against cancer cell lines. A study evaluating various derivatives demonstrated that modifications to the side chains could enhance cytotoxicity against human leukemia cells. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Study on Antiproliferative Activity

A study published in Nature focused on the synthesis of derivatives based on this compound. The findings revealed that specific modifications significantly increased antiproliferative activity against the MV4-11 leukemia cell line. Notably, one derivative displayed an IC50 value of 0.042 µM , highlighting its potential as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound. For example:

| Compound | IC50 (µM) against MV4-11 |

|---|---|

| This compound | 0.042 |

| 3-Phenylurea | 0.150 |

| 1-(1-Hydroxy-2-methylpropan-2-yl)urea | 0.200 |

These results underscore the enhanced potency of the phenyl-substituted urea derivative compared to its counterparts .

Q & A

Q. What are the recommended safety protocols for handling 1-(1-Hydroxy-2-methylpropan-2-yl)-3-phenylurea in laboratory settings?

- Methodological Answer : Researchers should adhere to OSHA and EN safety standards, including:

- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, or eye contact .

- Exposure Control : Use mechanical ventilation systems and ensure access to emergency showers/eye-wash stations. Contaminated clothing must be washed before reuse .

- First Aid : For inhalation, move the affected individual to fresh air and administer artificial respiration if necessary. Consult a physician immediately .

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing byproduct formation?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst concentration) to identify optimal conditions .

- Computational Pre-Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and energetics, reducing trial-and-error experimentation .

- Analytical Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction conditions in real time .

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm molecular structure and FT-IR to identify functional groups .

- Chromatography : Apply HPLC with UV detection or UPLC-MS to assess purity and detect impurities .

- Thermal Analysis : Perform DSC or TGA to evaluate thermal stability and polymorphic forms .

Advanced Research Questions

Q. What computational strategies can be employed to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Reactivity Modeling : Use density functional theory (DFT) to simulate reaction mechanisms and identify transition states .

- Solvent Effects : Apply COSMO-RS or molecular dynamics (MD) simulations to predict solubility and degradation pathways in different solvents .

- Stability Screening : Combine accelerated stability studies (e.g., forced degradation under UV/humidity) with computational predictions to correlate experimental and theoretical data .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, controlling for variables like assay type (e.g., cell-based vs. enzymatic) .

- Reproducibility Testing : Replicate conflicting experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) to isolate methodological discrepancies .

- Structure-Activity Relationship (SAR) : Compare the compound’s activity against analogs to determine if structural modifications explain divergent results .

Q. What advanced methodologies are recommended for studying the compound's potential as a kinase inhibitor or other targeted therapeutic agent?

- Methodological Answer :

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinity to kinase domains (e.g., EGFR, VEGFR) .

- High-Throughput Screening (HTS) : Deploy fluorescence-based kinase assays (e.g., ADP-Glo™) to evaluate inhibitory potency across a broad target panel .

- Pharmacokinetic Profiling : Conduct in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize lead candidates .

Q. How can AI-driven platforms like COMSOL Multiphysics be integrated into the research workflow for this compound?

- Methodological Answer :

- Process Optimization : Train machine learning models on historical synthesis data to predict optimal reaction parameters and reduce waste .

- Multi-Physics Modeling : Simulate mass transfer and heat distribution in reactors using COMSOL to scale up synthesis efficiently .

- Closed-Loop Experimentation : Integrate AI with robotic labs for autonomous parameter adjustment based on real-time spectroscopic feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.